6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is a fluorinated derivative of naphthalene characterized by the presence of a fluorine atom and an aldehyde functional group attached to a tetrahydronaphthalene ring. Its molecular formula is with a molecular weight of approximately 178.20 g/mol. The compound is notable for its potential applications in various scientific fields due to its unique structural features and reactivity .
The synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde typically involves two main steps: fluorination and formylation.
Optimizing reaction conditions such as temperature, time, and concentration is crucial for maximizing yield and purity during synthesis. Safety protocols must also be adhered to due to the reactive nature of the chemicals involved.
The molecular structure of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde can be represented using various structural formulas:
C1CC2=C(CC1C=O)C=CC(=C2)F
ZZXNPHJNTWSUAB-UHFFFAOYSA-N
The compound features a tetrahydronaphthalene core with a fluorine substituent at position 6 and an aldehyde group at position 2 .
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde can participate in several chemical reactions:
Each reaction type requires specific conditions (e.g., temperature, solvent) to ensure successful transformation while minimizing side reactions.
The mechanism of action for 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde primarily involves its ability to interact with biological targets. The presence of the fluorine atom enhances binding affinity to certain enzymes or receptors. Meanwhile, the aldehyde group can react with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity and influencing various biological pathways.
The compound exhibits typical reactivity associated with both aldehydes and aromatic compounds. Its unique combination of functional groups allows for diverse chemical transformations that are valuable in synthetic chemistry .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 178.20 g/mol |
IUPAC Name | 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
InChI Key | ZZXNPHJNTWSUAB-UHFFFAOYSA-N |
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has several applications across various scientific fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7